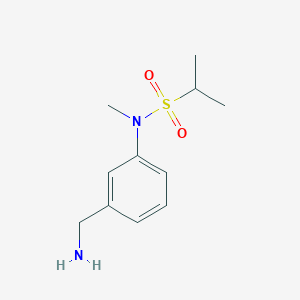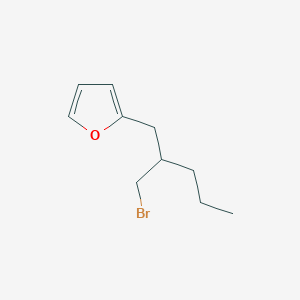![molecular formula C13H19BO2S B13640302 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in various substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various aryl or alkyl boronates.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the thiophene and ethenyl groups.
2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the ethenyl group.
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of both the ethenyl and thiophene groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C13H19BO2S |
|---|---|
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2S/c1-10-6-7-11(17-10)8-9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b9-8+ |
InChI-Schlüssel |
DTSYTDYFSHODOR-CMDGGOBGSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(S2)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
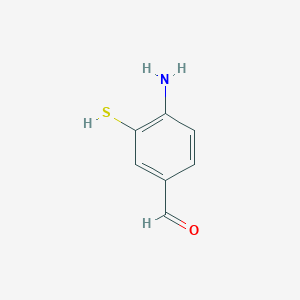
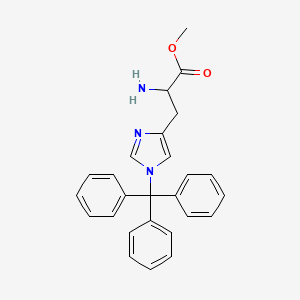
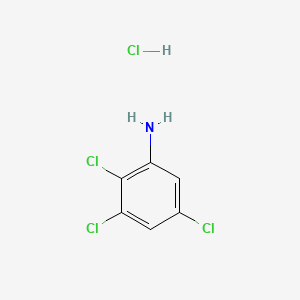

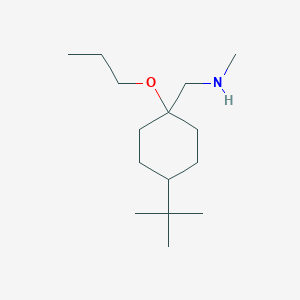
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
